molecular formula C18H12FN5O2 B2743666 3-(3-fluorophenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-64-2

3-(3-fluorophenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2743666
CAS No.: 872590-64-2
M. Wt: 349.325
InChI Key: BNMJCDLPSQITID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the IR, NMR (1H, 13C, 1H–13С HMBC) spectral data and mass spectra can be used to analyze the structure .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the physical and chemical properties of the compound .

Scientific Research Applications

Antibacterial and Antitubercular Applications

Research has shown that certain derivatives, such as thiazolopyrimidine compounds, have been synthesized and evaluated for their in vitro antibacterial and antitubercular activities. These compounds have demonstrated significant activity against bacterial and tuberculosis infections, highlighting their potential as therapeutic agents in treating infectious diseases (D. Cai et al., 2016).

Anticancer and Anti-inflammatory Properties

Derivatives of 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one have been explored for their anticancer properties. For instance, synthesis and evaluation of phenyl carbamate derivatives have indicated their importance as intermediates in antitumor drugs, especially in small molecular inhibitors targeting cancer (Wenhui Gan et al., 2021). Additionally, certain thiazolopyrimidine derivatives have been designed and assessed for their antinociceptive (pain-relieving) and anti-inflammatory properties, with some derivatives showing significant activities in these areas (T. Selvam et al., 2012).

Herbicidal Activity

In the realm of agriculture, novel pyrazolopyrimidin-4-one derivatives have been synthesized and shown good inhibition activities against the growth of certain weeds, such as Brassica napus and Echinochloa crusgalli, at specific dosages. This suggests their potential use as herbicides in crop protection (Jin Luo et al., 2017).

Future Directions

The development of new pyrimidines as anti-inflammatory agents remains a necessity . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

3-(3-fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-13-7-4-8-14(9-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJCDLPSQITID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.